![molecular formula C12H19NO2 B13286183 2-{[(4-Methoxybutyl)amino]methyl}phenol](/img/structure/B13286183.png)
2-{[(4-Methoxybutyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Methoxybutyl)amino]methyl}phenol is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a phenol derivative that contains a methoxybutyl group attached to an amino methyl group. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxybutyl)amino]methyl}phenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For example, the compound can be synthesized by reducing a Schiff base formed from the reaction of 4-methoxybutylamine and 2-hydroxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions. Industrial production may also involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxybutyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced further to modify the amino group or other functional groups.
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
2-{[(4-Methoxybutyl)amino]methyl}phenol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxybutyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxyanilino)methyl]phenol: Similar structure with a methoxyaniline group instead of a methoxybutyl group.
2-(Anilinomethyl)phenol: Contains an aniline group instead of a methoxybutyl group.
2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol: Contains a chlorophenyl group and a methoxy group.
Uniqueness
2-{[(4-Methoxybutyl)amino]methyl}phenol is unique due to the presence of the methoxybutyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(4-methoxybutylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-15-9-5-4-8-13-10-11-6-2-3-7-12(11)14/h2-3,6-7,13-14H,4-5,8-10H2,1H3 |
InChI Key |
UAACRXISOTWNLY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


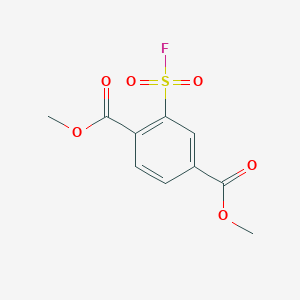

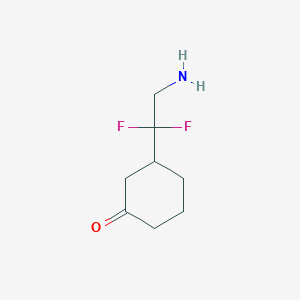

![[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13286132.png)

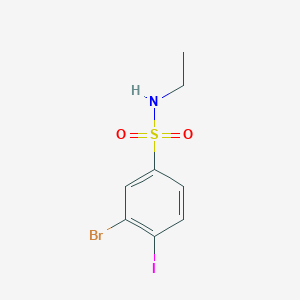
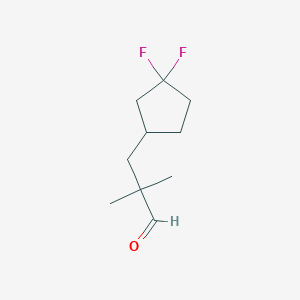
![2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13286162.png)
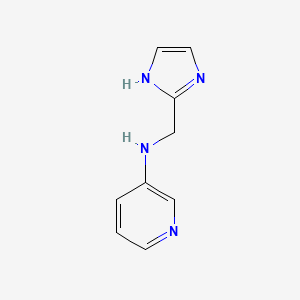
![4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B13286174.png)

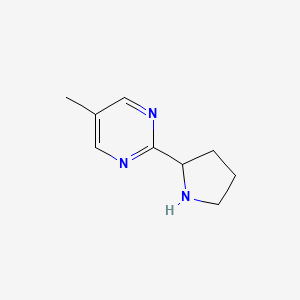
![6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13286187.png)
